Phenetole

Descripción

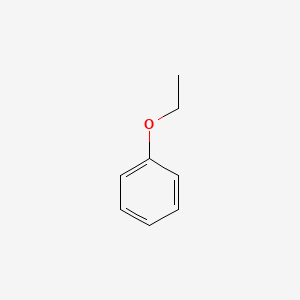

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRJIFUOBPOJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059278 | |

| Record name | Benzene, ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] | |

| Record name | Phenetole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

171-173 °C | |

| Record name | PHENETOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

145 °F (63 °C)OC | |

| Record name | PHENETOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE, Water Solubility = 5.69X10+2 mg/L at 25 °C | |

| Record name | PHENETOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.967 @ 20 °C/4 °C, % IN SATURATED AIR: 0.224; DENSITY OF SATURATED AIR: 1.01 (AIR= 1.0) | |

| Record name | PHENETOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.53 [mmHg], Vapor pressure = 1.56 mm Hg at 25 °C, 1.53 MM HG @ 25 °C | |

| Record name | Phenetole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENETOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OILY LIQ, COLORLESS | |

CAS No. |

103-73-1 | |

| Record name | Phenetole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB8LU2C57F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENETOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-30.0 °C | |

| Record name | PHENETOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis Methodologies and Reaction Pathways of Phenetole

Established Synthetic Routes for Phenetole

The synthesis of this compound has historically relied on methods capable of forming the ether linkage between a phenolic component and an ethyl source.

Williamson Ether Synthesis Variants for this compound Production

The Williamson ether synthesis is a fundamental reaction in organic chemistry for preparing ethers, and it is a primary route for this compound synthesis. This reaction typically involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. For this compound, this translates to the reaction of a phenoxide (derived from phenol) with an ethylating agent.

C₆H₅ONa + C₂H₅X → C₆H₅OC₂H₅ + NaX (where X is a halide, e.g., Br) doubtnut.com

Another ethylating agent that can be employed in a Williamson-type synthesis is diethyl sulfate (B86663). wikipedia.org Phenol (B47542) reacts with sodium hydroxide (B78521) to form sodium phenoxide, which then reacts with diethyl sulfate to yield this compound. wikipedia.org This reaction is reported to follow an SN2 pathway. wikipedia.org

Industrial Synthesis Routes and Methodological Advancements

Industrial production of this compound often utilizes efficient and cost-effective methods. One established industrial route involves the reaction of phenol with diethyl sulfate in the presence of a base. This method is a large-scale application of the Williamson ether synthesis principle.

Recent methodological advancements in industrial synthesis have focused on greener and more efficient processes. One such advancement involves the gas-solid phase reaction of phenol with diethyl carbonate using a supported catalyst. google.com Catalysts based on alkali metal or alkaline earth metal carbonates, acetates, or hydroxides supported on activated carbon or NaY molecular sieve have shown promise. google.com This method using diethyl carbonate as the alkylating agent is considered environmentally friendly due to the lower toxicity of the raw materials. google.com Under specific conditions (e.g., reaction temperature of 200 to 380 °C and a phenol to diethyl carbonate molar ratio of 2:1 to 1:4), high phenol conversion rates (up to 98%) and this compound selectivity (up to 100%) have been reported using a potassium carbonate supported catalyst. google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemicals, including this compound, to minimize or eliminate the use and generation of hazardous substances. justdial.com

Enzymatic Synthesis and Biocatalysis in Aromatic Ether Formation

Enzymatic synthesis and biocatalysis offer promising green routes for the formation of aromatic ethers. While direct enzymatic synthesis of this compound from phenol and ethanol (B145695) is not explicitly detailed in the provided results, biocatalysis is an active area of research for the synthesis of various organic compounds, including aromatic structures. engineering.org.cn Enzymes, such as lipases, have been explored in the synthesis of aromatic biobased polymers in green solvents. nih.gov Although this example focuses on polymer formation, it highlights the potential of using enzymes in reactions involving aromatic building blocks and green reaction media, which could be relevant to developing biocatalytic routes for simpler aromatic ethers like this compound in the future.

Utilization of Bio-based Feedstocks (e.g., Lignin) for this compound Precursors

Utilizing bio-based feedstocks as precursors for chemical synthesis is a key aspect of green chemistry. Lignin (B12514952), a complex polymer found in plant cell walls, is a potential renewable source of aromatic compounds, including phenol and its derivatives. nih.gov While the direct conversion of lignin to this compound is not detailed, research is ongoing to depolymerize lignin into valuable aromatic building blocks. These lignin-derived aromatic compounds could then serve as precursors for this compound synthesis using established or novel green chemistry methodologies. For instance, lignin-derived aromatic components have been used as building blocks in the enzymatic synthesis of polymers. nih.gov This indicates the potential for integrating lignin valorization with green synthesis methods for producing aromatic ethers like this compound from renewable resources.

Purification and Refinement Methodologies for High-Purity this compound

Small quantities of residual phenol can be removed by washing the crude this compound with a sodium hydroxide solution. wikipedia.orgwikipedia.orgfishersci.be This process converts the acidic phenol into its water-soluble phenoxide salt, which can then be separated from the organic this compound layer. Subsequent washing with water removes any residual sodium hydroxide and phenoxide. wikipedia.orgwikipedia.org

Fractional distillation is a common method for purifying this compound, particularly at low pressures. wikipedia.orgwikipedia.org Distillation from sodium has also been suggested to provide adequate purification. wikipedia.org When combined with the sodium hydroxide washing step, the ethereal solution of this compound (after washing) is evaporated, and the remaining this compound is subjected to fractional distillation under vacuum to obtain a refined product. wikipedia.org

Continuous Distillation Techniques for Impurity Removal

Continuous distillation is a highly effective technique for the refinement of this compound on a larger scale, enabling the simultaneous removal of impurities like phenol and water. fishersci.bethegoodscentscompany.com A continuous distillation method employing a side-draw process has been successfully used to obtain high-purity this compound. fishersci.bethegoodscentscompany.com In this setup, the raw material is fed into the distillation column, water is enriched and discharged from the top, and the refined this compound product is drawn from a suitable location on the column. fishersci.be

Optimization of Distillation Parameters (e.g., Reflux Ratio, Operating Pressure, Feed Tray Location)

Optimizing the operating parameters of the continuous distillation column is crucial for maximizing separation efficiency and obtaining high-purity this compound with minimal impurity content. Key parameters include reflux ratio, operating pressure, and the location of the feed tray and product outlet. fishersci.bethegoodscentscompany.com

Studies have investigated the effect of these parameters on the purification process. For instance, the reflux ratio influences the separation efficiency; while increasing the reflux ratio generally improves separation, it also increases energy consumption. fishersci.be Operating pressure impacts the boiling points and relative volatilities of the components, affecting the separation. fishersci.bethegoodscentscompany.com The location where the feed is introduced into the column (feed tray) and where the purified product is withdrawn (side-draw location) significantly affect the purity of the final product. fishersci.bethegoodscentscompany.com

Research indicates that for the refinement of this compound by continuous distillation, optimal conditions can lead to very low levels of phenol and water in the final product. fishersci.bethegoodscentscompany.com In one study, high-purity this compound with both water and phenol content under 100ppm was achieved. fishersci.bethegoodscentscompany.com The optimal operating conditions determined in a laboratory setting included an operating pressure of 50Kpa, a feed tray location at the 35th theoretical plate, total reflux, and a product outlet (side-draw) at the 5th theoretical plate. fishersci.bethegoodscentscompany.com

Strategies for Phenol and Water Content Control

Controlling the content of phenol and water in the final this compound product is critical for meeting quality specifications. fishersci.bethegoodscentscompany.com As discussed, washing with sodium hydroxide solution is an effective initial step for reducing phenol content. wikipedia.orgwikipedia.orgfishersci.be Distillation, particularly continuous fractional distillation with optimized parameters, is a primary strategy for simultaneously reducing both phenol and water to very low levels. fishersci.bethegoodscentscompany.comnih.gov The design of the distillation column, including the number of theoretical plates and the placement of feed and draw-off points, plays a vital role in achieving the desired separation. fishersci.bethegoodscentscompany.comnih.gov

Chemical Reactivity and Mechanistic Studies of Phenetole

Fundamental Reaction Mechanisms Involving Phenetole

The fundamental reaction mechanisms of this compound are diverse, encompassing electrochemical oxidations, interactions with dehydrogenating agents, and complex rearrangements, often involving radical cation intermediates.

The electrochemical oxidation of this compound, analogous to other phenolic compounds, is anticipated to proceed via the formation of radical intermediates. hku.hk While direct studies on this compound are not extensively detailed, the mechanism can be inferred from the well-documented electrochemical behavior of phenol (B47542) and its derivatives. scispace.comuc.pt The initial step in the anodic oxidation of phenols typically involves a one-electron transfer to form a phenoxy radical. hku.hkscispace.com In the case of this compound, this would be an ethoxybenzene radical cation.

These highly reactive radical species can then undergo several reaction pathways, including radical-radical coupling, disproportionation, or further oxidation. hku.hk For simpler phenols, these reactions can lead to the formation of benzoquinone and polymeric films on the electrode surface, a process known as electrode fouling. scispace.comnih.gov The electrochemical oxidation of 2,6-xylenol, for instance, has been shown to proceed through a phenoxonium cation in acidic media, leading to C-C coupling, while at higher pH, a two-step monoelectronic process yields a free radical that undergoes polymerization via C-O coupling. researchgate.net

The design of electrochemical systems for the controlled oxidation of aromatic ethers like this compound would need to consider factors such as the electrode material, solvent, and pH to favor specific reaction pathways and minimize the formation of passivating polymer layers. hku.hk For example, the use of specific anodes, such as Ti/SnO2-Sb, has been shown to facilitate the rapid oxidation of intermediate products in phenol electrolysis, preventing their accumulation and polymerization. hku.hk

This compound can undergo dehydrogenation, a reaction involving the removal of hydrogen, in the presence of strong oxidizing agents like quinones. wikipedia.org A commonly used reagent for such transformations is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), a high-potential quinone known for its efficacy in the dehydrogenation of hydroaromatic compounds, alcohols, and ethers. du.ac.inorgsyn.orgresearchgate.net

The mechanism of dehydrogenation by quinones often involves the formation of a charge-transfer (CT) complex between the electron-rich substrate (this compound) and the electron-accepting quinone (DDQ). researchgate.net This is followed by a hydride transfer from the substrate to the quinone. researchgate.net In the case of this compound, the hydrogen atoms of the ethyl group are susceptible to abstraction. The reaction of benzylic and allylic ethers with DDQ proceeds readily to yield corresponding carbonyl compounds and alcohols. researchgate.net

The stability of the charge-transfer complex and the rate of the subsequent hydride transfer are influenced by the electronic properties of both the donor and acceptor molecules. The formation of these complexes is a hallmark of the interaction between electron-rich aromatic compounds and potent electron acceptors like DDQ. researchgate.net While this compound itself is relatively stable, its derivatives with more activated C-H bonds would be more susceptible to dehydrogenation by this mechanism.

This compound and its derivatives can undergo rearrangement reactions, particularly under conditions that promote the formation of ionic intermediates. These rearrangements can be induced thermally, photochemically, or through chemical reagents. A notable example is the Photo-Fries rearrangement, a photochemical reaction of phenolic esters that yields hydroxy aryl ketones through a radical mechanism. wikipedia.org Although this compound is an ether, not an ester, this reaction highlights a pathway for the rearrangement of phenyl-oxygen bonds.

More directly relevant are the rearrangements observed in the mass spectra of this compound and its halogenated analogues, which involve the migration of groups and elimination of neutral molecules. tamu.edu

In the gas phase, ionized this compound and its derivatives undergo characteristic fragmentation pathways involving olefin elimination and hydrogen transfer. The mass spectra of this compound and related compounds show an abundant [C6H6O]+• radical cation, which is formed through the expulsion of a neutral olefin molecule (ethene in the case of this compound). tamu.edu This process is a key unimolecular rearrangement reaction.

Studies on halogen-substituted ethyl phenyl ethers have provided insight into this mechanism. The elimination of the olefin is not a simple cleavage but a more complex process involving hydrogen transfer. For instance, in the fragmentation of 2-phenoxyethyl halides, the reaction proceeds through a rearranged molecular ion, indicating intramolecular hydrogen transfer prior to fragmentation. tamu.edu

The formation of the [C6H6O]+• radical cation is a prominent feature in the mass spectrometry of this compound and its derivatives. tamu.edu The structure of this radical cation has been a subject of investigation, with two primary isomers being considered: the phenol radical cation and the 2,4-cyclohexadienone (B14708032) radical cation. tamu.edu

Research has shown that the [C6H6O]+• ions generated from this compound are present exclusively as the phenol structure on the ion cyclotron resonance (ICR) time scale, suggesting that if the dienone tautomer is formed initially, it rapidly isomerizes to the more stable phenol form. tamu.edu The characteristics of the metastable decomposition of [C6H6O]+• radical cations from various precursors are nearly identical, which suggests they share a common potential energy surface before fragmentation. tamu.edu The gas-phase chemistry of such ions is a rich area of study, providing fundamental insights into their intrinsic reactivity and structure. purdue.edunih.govpurdue.eduresearchgate.net

Rearrangement Reactions of this compound and its Halogenated Analogues

Catalytic Transformations of this compound and Related Aromatic Ethers

Catalysis plays a crucial role in both the synthesis and conversion of this compound and other aromatic ethers. These transformations are important for the production of fine chemicals and for the upgrading of biomass-derived compounds, where aromatic ethers are common structural motifs.

One of the primary catalytic routes to this compound is the ethylation of phenol. This can be achieved using various ethylating agents, such as diethyl carbonate, in the presence of a catalyst. researchgate.netresearchgate.net For instance, a K2CO3/NaY zeolite catalyst has been shown to be effective for the liquid-phase ethylation of phenol with diethyl carbonate, with weak basic sites on the catalyst being identified as the active centers. researchgate.net Similarly, a KOH/Active Carbon catalyst has demonstrated high activity and selectivity for the same reaction. researchgate.net The efficiency of these catalytic systems is dependent on reaction parameters such as temperature, catalyst loading, and the molar ratio of reactants. researchgate.netresearchgate.net

Another significant area of catalytic transformation is the hydrodeoxygenation (HDO) of this compound. HDO is a process for removing oxygen from organic compounds and is vital for upgrading bio-oils. This compound is often used as a model compound to study the HDO of lignin-derived components. nih.govumaine.eduresearchgate.net Various catalysts have been investigated for this purpose, including palladium-based catalysts on different supports (e.g., SiO2, Al2O3, TiO2, ZrO2, CeO2). researchgate.net The type of support has a significant impact on the product distribution, with some supports favoring the formation of benzene (B151609), while others lead to cyclohexanone (B45756). researchgate.net

Zeolites are also widely used as catalysts for the transformation of aromatic ethers. pnnl.govresearchgate.netfigshare.comnih.gov For example, in the alkylation of phenol with olefins, zeolites can act as solid acid catalysts. pnnl.gov The reaction of 2-phenethyl phenyl ether and 2-phenoxy-1-phenyl ethanol (B145695) over various zeolites (HY, HBEA, HZSM-5) has also been studied, demonstrating the role of these catalysts in the conversion of complex aromatic ethers. researchgate.net The shape-selective nature of zeolites can influence the reaction pathways and product selectivities in these transformations.

Below is a table summarizing the catalytic synthesis of this compound from phenol and diethyl carbonate under different conditions.

Table 1: Catalytic Synthesis of this compound

| Catalyst | Temperature (°C) | Phenol Conversion (%) | This compound Selectivity (%) |

|---|---|---|---|

| K2CO3/NaY | 150 | 99.5 | 97.8 |

| 20%KOH/AC | 130 | 99.6 | 98.2 |

Hydrogenation and Hydrodealkylation Mechanisms of this compound

The catalytic conversion of this compound, a key model compound for certain linkages in lignin (B12514952), primarily involves hydrogenation and hydrodealkylation pathways. These reactions are crucial for the valorization of biomass into valuable chemicals and fuels. The mechanisms of these transformations are complex and highly dependent on the catalyst and reaction conditions employed.

Lignin Model Compound Studies

This compound serves as a significant model compound in lignin pyrolysis and hydrodeoxygenation (HDO) research due to its ethyl phenyl ether linkage, which represents a common structural motif in lignin. Studies on the hydrodealkylation of alkyl phenyl ethers like this compound are instrumental in developing catalysts for practical lignin conversion. Research has shown that the reaction pathways for this compound can provide insights into the cleavage of ether bonds within the complex lignin polymer. For instance, in the presence of a nickel catalyst, the hydrogenolysis of related model compounds like benzyl (B1604629) phenyl ether has been shown to be the predominant route for C-O bond cleavage.

Ether Bond Cleavage and Catalyst Activity

The central reaction in the conversion of this compound is the cleavage of the C-O ether bond. This can proceed through different mechanisms, including hydrogenolysis and hydrolysis, depending on the catalytic system.

Hydrogenolysis: This is a common pathway where the C-O bond is cleaved by the action of hydrogen, typically on a metal catalyst surface. For instance, in the gas-phase hydrogenation of phenol over nickel catalysts, a combination of hydrogenolysis and hydrogenation yields cyclohexane. Hydrogenolysis to benzene is favored at higher nickel loadings and elevated temperatures. The reaction often proceeds in a stepwise manner, with cyclohexanone identified as a reactive intermediate.

Acid-Catalyzed Cleavage: In the presence of acidic catalysts, the ether oxygen can be protonated, facilitating nucleophilic attack and subsequent cleavage. Studies on related ethers show that strong acids can effectively cleave the C-O bond. The mechanism can follow either an S_N1 or S_N2 pathway, depending on the structure of the ether and the stability of potential carbocation intermediates. For aryl alkyl ethers like this compound, the reaction yields a phenol and an alkyl halide.

The activity of the catalyst is paramount in directing the reaction towards the desired products. For example, nickel-based catalysts have been shown to be effective for the hydrogenolysis of the C-O bond in lignin model compounds.

Role of Catalyst Acidity, Pore Size, and Surface Properties in Reactivity

The reactivity and selectivity in the catalytic conversion of this compound are significantly influenced by the physicochemical properties of the catalyst, including its acidity, pore size, and surface characteristics.

The acidity of the catalyst plays a crucial role in the reaction mechanism. Both Brønsted and Lewis acid sites can participate in the catalytic cycle. For instance, in the conversion of methanol (B129727) to aromatics over ZSM-5 zeolites, strong acid sites were found to promote dealkylation and isomerization reactions. The density of these strong acid sites can preferentially inhibit dealkylation reactions. In the context of this compound, acidic sites can facilitate the protonation of the ether oxygen, a key step in acid-catalyzed ether cleavage.

The pore size and structure of the catalyst, particularly in the case of zeolites, are critical for determining product selectivity through shape-selective catalysis. The diffusion of reactants and products within the catalyst pores can influence the reaction rate and the distribution of products. For example, in the hydrodeoxygenation of guaiacol (B22219) over Pt/HZSM-5 catalysts, smaller crystal sizes with enhanced mesoporosity led to higher conversion rates due to improved diffusion of reactant molecules. The pore structure of zeolites can limit the formation of bulky products, thereby directing the reaction towards smaller, more desired molecules.

Surface properties , such as the dispersion of active metal sites and the nature of the support, also have a profound impact on catalytic performance. For instance, the use of magnesia-alumina mixed oxides as supports for nickel catalysts in the dry reforming of methane (B114726) has shown that the interaction between the metal and the support can influence the catalyst's reducibility and resistance to coking. In the context of this compound conversion, the surface of the catalyst mediates the adsorption of the reactant and the desorption of the products, which are key steps in the catalytic cycle.

Screening and Development of Novel Catalysts (e.g., Magnesia-Alumina Mixed Oxides, Zeolites)

The development of efficient and selective catalysts is a primary focus in the valorization of lignin-derived compounds like this compound. Research efforts are directed towards screening existing materials and designing novel catalysts with tailored properties.

Magnesia-Alumina Mixed Oxides: These materials have emerged as promising catalysts for the hydrodealkylation of alkyl phenyl ethers. A study on the reductive dealkylation of anisole (B1667542) and this compound screened a set of five magnesia-alumina mixed oxides. A key finding was that the basicity of the catalyst correlated with the selectivity towards phenol, with more basic catalysts showing higher phenol selectivity. This was attributed to the formation of phenoxide and alkyl cation fragments on the catalyst surface. The following table illustrates the product distribution for this compound conversion using different magnesia-alumina catalysts.

| Catalyst | This compound Conversion (%) | Phenol Selectivity (%) | Benzene Selectivity (%) | Other Products Selectivity (%) |

|---|---|---|---|---|

| Catalyst A (High Acidity) | 85 | 35 | 40 | 25 |

| Catalyst B (Medium Acidity) | 90 | 50 | 30 | 20 |

| Catalyst C (Low Acidity/High Basicity) | 92 | 70 | 15 | 15 |

Zeolites: Zeolites are widely studied catalysts due to their well-defined pore structures and tunable acidity. HZSM-5, for example, is a versatile zeolite catalyst used in various hydrocarbon conversion processes. In the context of converting lignin-derived compounds, zeolites like HZSM-5, H-beta, and HY have been investigated for the catalytic fast pyrolysis of lignin model compounds. The choice of zeolite can significantly impact the product distribution. For instance, H-beta was found to be optimal for the production of benzene from certain model compounds, while HZSM-5 produced less coke. The modification of zeolites with metals, such as platinum on HZSM-5, has been shown to enhance their catalytic activity in hydrodeoxygenation reactions.

Investigation of Product Selectivity in Catalytic Conversions

Controlling the product selectivity is a major challenge in the catalytic conversion of this compound and other lignin-derived molecules. The desired products can range from deoxygenated aromatics like benzene and ethylbenzene (B125841) to valuable oxygenates like phenol.

The selectivity is a complex function of the catalyst, reaction conditions (temperature, pressure, and solvent), and the reactant itself. For example, in the hydrodeoxygenation of 2-methoxy phenol over Ru-based catalysts, the support material (e.g., ZSM-5, Y-zeolite, ZrO₂) was found to influence both the activity and the selectivity towards cyclohexane.

Studies on magnesia-alumina mixed oxides for this compound hydrodealkylation revealed that higher catalyst basicity favored the formation of phenol. Conversely, more acidic catalysts tended to promote the formation of benzene through complete deoxygenation and dealkylation. The following table summarizes the typical product selectivities observed in the catalytic conversion of this compound over different types of catalysts.

| Catalyst Type | Primary Reaction | Major Products | Typical Selectivity Range |

|---|---|---|---|

| Acidic Zeolites (e.g., HZSM-5) | Cracking, Dealkylation | Benzene, Toluene, Xylenes | Varies with Si/Al ratio |

| Metal on Carbon (e.g., Ni/C) | Hydrogenolysis | Benzene, Cyclohexane | Dependent on metal loading and temperature |

| Mixed Oxides (e.g., Mg-Al oxides) | Hydrodealkylation | Phenol, Benzene | Phenol selectivity can reach up to 75% |

Solvent Effects on Reaction Kinetics and Transition State Characterization

The solvent can play a significant role in the kinetics and mechanism of this compound conversion by influencing the stability of reactants, intermediates, and transition states. While specific studies on this compound are limited, research on the reactions of phenols provides valuable insights.

The rates of reactions involving phenols are profoundly influenced by the hydrogen-bond-accepting and anion-solvation abilities of the solvent. For instance, the rate of formal hydrogen abstraction from phenols by free radicals can be significantly altered by the solvent environment. Polar solvents can stabilize charged intermediates and transition states, thereby affecting the reaction rate.

Applications of this compound as a Solvent and Reagent in Organic Synthesis

This compound, or ethoxybenzene, serves as a versatile compound in organic synthesis, valued both as a moderately polar, high-boiling point solvent and as a reactive substrate for synthesizing more complex molecules. Its chemical stability and ability to dissolve a range of organic compounds make it a useful medium for various reactions. Furthermore, the ethoxy group (-OCH₂CH₃) on the aromatic ring activates it towards electrophilic substitution and directs incoming groups to the ortho and para positions, making this compound a valuable precursor in the synthesis of fine chemicals.

Facilitation of Synthesis for Pharmaceuticals, Agrochemicals, and Polymers

This compound is a key building block in the synthesis of various commercially significant organic compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and specialized polymers. Its role can be either as a direct precursor or as a crucial solvent that facilitates the reaction.

Pharmaceuticals:

A notable historical application of this compound is in the synthesis of Phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), a once widely used analgesic and antipyretic. Although its use has been largely discontinued (B1498344) due to safety concerns, its synthesis remains a classic example of ether formation and aromatic functionalization. rsc.orgnih.govresearchgate.net Phenacetin can be synthesized from a this compound backbone. A common laboratory synthesis involves the ethylation of p-acetamidophenol (acetaminophen) via the Williamson ether synthesis. researchgate.nettechnologypublisher.com In this reaction, the phenolic proton of acetaminophen (B1664979) is removed by a base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then attacks an ethylating agent like ethyl iodide, forming the ether linkage and yielding phenacetin. researchgate.net The core 4-ethoxyphenyl group of phenacetin is structurally identical to this compound with an acetamido substituent.

Agrochemicals:

This compound derivatives are precursors to important agrochemicals. One prominent example is the antioxidant Ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline), which has been used as a pesticide and a preservative in animal feeds to prevent the spoilage of fats. semanticscholar.orgptfarm.pl The synthesis of Ethoxyquin starts with p-phenetidine (B124905) (4-ethoxyaniline), which is directly produced from this compound through a two-step process: nitration at the para position followed by reduction of the nitro group. The synthesis of Ethoxyquin then proceeds via a Skraup-Doebner-von Miller reaction, where p-phenetidine is reacted with acetone (B3395972). semanticscholar.orgchemicalbook.comgoogle.com This reaction cascade involves condensation and cyclization to form the quinoline (B57606) ring system characteristic of Ethoxyquin.

Polymers:

As a high-boiling point (170-172°C) and relatively inert aromatic solvent, this compound is suitable for polymerization reactions that require elevated temperatures. nih.gov It can be used in the chemical oxidative polymerization of conducting polymers, such as polythiophene and its derivatives. nih.govpkusz.edu.cn In these syntheses, a monomer like thiophene (B33073) is treated with an oxidizing agent, such as iron(III) chloride (FeCl₃), in a suitable solvent. nih.gov While chloroform (B151607) is commonly used, its low boiling point can be a limitation. This compound offers an alternative, providing a stable reaction medium at higher temperatures, which can influence polymer properties like molecular weight and solubility. Its role is primarily to dissolve the monomer and the growing polymer chains while remaining chemically inert to the strong oxidizing conditions.

Table 1: Examples of Products Synthesized from this compound Derivatives

| Product Name | Class | Precursor Derived from this compound | Synthetic Application |

| Phenacetin | Pharmaceutical (Analgesic) | 4-Ethoxyaniline / p-Acetamidophenol | Amide synthesis or Williamson ether synthesis to form the final product. nih.gov |

| Ethoxyquin | Agrochemical (Antioxidant) | p-Phenetidine (4-Ethoxyaniline) | Skraup-Doebner-von Miller reaction with acetone to construct the quinoline ring. semanticscholar.org |

| Polythiophene | Polymer (Conducting Polymer) | (this compound as solvent) | Serves as a high-boiling, inert solvent for oxidative polymerization reactions. nih.gov |

Role in C-H Functionalization, Bond Formation, and Heterocyclic Synthesis

The reactivity of the this compound ring allows it to be a versatile substrate in modern synthetic reactions, including C-H functionalization, classic carbon-carbon bond formation, and the construction of heterocyclic systems.

C-H Functionalization:

Direct C–H functionalization is a powerful strategy for modifying aromatic compounds without the need for pre-functionalized starting materials. The this compound molecule, with its electron-rich aromatic ring, is a viable substrate for such transformations. Recent research has demonstrated the palladium-catalyzed, nondirected C–H alkenylation of various aryl ethers, including this compound. rsc.org In one study, a dual ligand-promoted catalytic system was shown to effectively couple this compound with activated alkenes, such as acrylates, to form new C-C bonds primarily at the sterically accessible para position. This method allows for the late-stage modification of the aryl ether motif, which is present in many complex molecules. rsc.org

Bond Formation:

This compound readily participates in classic electrophilic aromatic substitution reactions that result in the formation of new carbon-carbon bonds.

Friedel-Crafts Acylation: The electron-donating ethoxy group strongly activates the aromatic ring towards acylation, directing the incoming acyl group to the ortho and para positions. ias.ac.in The reaction of this compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields substituted this compound derivatives, primarily the p-alkoxyphenone. These ketone products are valuable intermediates for synthesizing pharmaceuticals and other fine chemicals. ptfarm.pl

Directed ortho-Lithiation: The ethoxy group can act as a directing metalation group (DMG). wikipedia.orgunblog.fr In the presence of a strong base like n-butyllithium, this compound can be deprotonated specifically at the ortho position to form an aryllithium intermediate. This highly reactive species can then be quenched with various electrophiles (e.g., carbon dioxide, aldehydes, alkyl halides) to introduce a wide range of substituents exclusively at the position adjacent to the ethoxy group. This method provides excellent regiocontrol that is complementary to Friedel-Crafts reactions. wikipedia.org

Table 2: C-C Bond Formation Reactions Using this compound

| Reaction Type | Reagents | Product(s) | Bond Formed |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | o-Ethoxyacetophenone & p-Ethoxyacetophenone | Aryl C-C (ketone) |

| Friedel-Crafts Acylation | Benzoyl chloride, AlCl₃ | o-Ethoxybenzophenone & p-Ethoxybenzophenone | Aryl C-C (ketone) |

| ortho-Lithiation & Carboxylation | 1. n-BuLi 2. CO₂ then H₃O⁺ | 2-Ethoxybenzoic acid | Aryl C-C (carboxylic acid) |

| ortho-Lithiation & Alkylation | 1. n-BuLi 2. CH₃I | 2-Ethylthis compound | Aryl C-C (alkyl) |

Heterocyclic Synthesis:

This compound and its derivatives are valuable precursors for synthesizing oxygen-containing heterocycles, most notably benzofurans . The benzofuran (B130515) scaffold is present in numerous natural products and pharmaceuticals. researchgate.netpan.pl One common synthetic strategy involves the reaction of a phenol with an α-haloketone, followed by cyclization. unblog.fr this compound can be utilized in multi-step syntheses that lead to benzofurans. For instance, a Friedel-Crafts acylation of this compound can introduce a ketone functionality ortho to the ethoxy group. Subsequent chemical manipulation, such as α-bromination of the ketone followed by intramolecular cyclization (an internal Williamson ether synthesis), can close the furan (B31954) ring. Alternatively, palladium-catalyzed methods can construct benzofurans from phenols and alkynes, proceeding through a vinyl phenyl ether intermediate. pkusz.edu.cn this compound's structure is central to these intermediates, highlighting its role as a foundational building block for this important class of heterocycles.

Spectroscopic and Computational Characterization of Phenetole

Advanced Spectroscopic Characterization Techniques for Phenetole

Spectroscopic techniques play a vital role in the characterization of this compound, offering detailed information about its molecular structure and behavior.

Microwave Spectroscopy for Molecular Structure Elucidation

Microwave spectroscopy is a powerful technique for determining the precise molecular structure of molecules in the gas phase. Studies on this compound using pulsed molecular beam Fourier transform microwave spectrometers have been conducted to elucidate its conformational preferences and structural parameters. researchgate.nettandfonline.com The conformational landscape of this compound is primarily determined by the orientations of the phenyl ring and the ethyl group. researchgate.nettandfonline.com

Computational studies using levels of theory such as MP2/6-311++G(d,p) have identified two main conformers: a trans conformer with Cs symmetry and a gauche conformer where the ethyl group is tilted out of the phenyl plane by approximately 70°. researchgate.nettandfonline.com Microwave spectroscopy experiments have primarily focused on the more stable planar trans conformer, with researchers assigning and fitting numerous rotational transitions. researchgate.nettandfonline.com

Determination of Rotational and Centrifugal Distortion Constants

Analysis of the microwave spectrum of this compound allows for the determination of highly accurate rotational and centrifugal distortion constants. researchgate.nettandfonline.com These constants are directly related to the molecule's moments of inertia and provide precise information about its geometry. By fitting the observed rotational transitions using appropriate models, such as a semi-rigid rotor model, researchers can derive these constants. researchgate.nettandfonline.com

For the trans conformer of this compound, experimental studies have yielded precise rotational constants. researchgate.net These experimental values can be compared with those calculated using various quantum chemical methods and basis sets to validate the theoretical models and check for convergence. researchgate.nettandfonline.com The inertial defect (Δc), calculated from the rotational constants, can indicate the planarity of the heavy-atom skeleton. A near-zero inertial defect supports a planar heavy-atom structure, which has been observed for the trans conformer of this compound and other similar molecules containing a phenyl ring. researchgate.netnih.gov

The rotational and centrifugal distortion constants provide a detailed spectroscopic signature of the molecule and are essential for accurate structural determination.

Here is a table summarizing representative rotational constants for the trans conformer of this compound from a microwave spectroscopy study:

| Constant | Value (MHz) |

| A | 4837.4 |

| B | 922.4 |

| C | 782.4 |

Note: These values are representative and may vary slightly depending on the specific study and fitting parameters. researchgate.net

NMR Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and purity of organic compounds like this compound. nih.govfiveable.me 1H NMR spectroscopy provides information about the different proton environments within the molecule, their relative numbers, and their connectivity through spin-spin coupling. docbrown.infosapub.org

For this compound (ethoxybenzene), the 1H NMR spectrum shows distinct signals corresponding to the protons of the ethyl group (methylene and methyl protons) and the aromatic ring protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are characteristic of the this compound structure. chemicalbook.com For instance, the methylene (B1212753) protons adjacent to the oxygen atom are typically shifted downfield compared to the methyl protons due to the electronegativity of oxygen. The aromatic protons also exhibit characteristic shifts and coupling patterns depending on their positions on the phenyl ring. docbrown.info

PubChem provides access to 1D NMR spectra for this compound. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by analyzing its vibrational modes. nih.govbartleby.com When this compound absorbs IR radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. bartleby.com

Key functional groups in this compound, such as the aromatic ring, the ether linkage (C-O-C), and the aliphatic C-H bonds, give rise to characteristic absorption bands in the IR spectrum. bartleby.com For example, aromatic C=C stretching vibrations typically appear in the 1450-1600 cm-1 region, while C-O stretching vibrations in ethers are often observed between 1000 and 1300 cm-1. bartleby.com C-H stretching vibrations occur in the 2800-3100 cm-1 range, with distinct signals for aromatic and aliphatic protons.

FTIR spectroscopy offers advantages such as faster data acquisition and improved signal-to-noise ratio compared to traditional dispersive IR spectroscopy. nist.gov FTIR spectra of this compound are available in databases and research publications, providing detailed information about its vibrational modes. nih.govresearchgate.net Studies have also utilized ATR-FTIR to investigate intermolecular interactions involving this compound in binary mixtures. researchgate.netnano-ntp.com

PubChem lists IR and FTIR spectra for this compound. nih.gov The Coblentz Society Spectral Collection also contains IR spectra for this compound. nih.govnist.gov

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions in molecules that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. bartleby.comajpaonline.com this compound, with its aromatic ring and ether oxygen, exhibits absorption in the UV region due to π-π* transitions in the benzene (B151609) ring and n-π* transitions involving the non-bonding electrons on the oxygen atom conjugated with the aromatic system. docbrown.info

The UV-Vis spectrum of this compound typically shows absorption bands at specific wavelengths (λmax). For instance, this compound in hexane (B92381) has a maximum absorption at 271 nm. nih.gov In isooctane, strong absorption bands are observed at 271 and 277.5 nm. nih.gov These absorption characteristics can be used for the quantitative analysis of this compound. nih.govajpaonline.com

PubChem provides UV spectra for this compound. nih.gov The NIST WebBook also contains UV/Visible spectra for related phenolic compounds, illustrating typical absorption patterns in this class of molecules. docbrown.infonist.gov

Mass Spectrometry in Reaction Mechanism Studies and Isomer Differentiation

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of a compound. bartleby.comchemguide.co.uk Electron ionization (EI) mass spectrometry of this compound typically produces a molecular ion peak corresponding to its molecular weight. chemguide.co.uk The fragmentation pattern, resulting from the breakdown of the molecular ion into smaller fragments, provides structural information. chemguide.co.uk Characteristic fragment ions can arise from the cleavage of bonds within the ethyl group or the ether linkage, or from rearrangements.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is also valuable in studying reaction mechanisms and differentiating between isomers. researchgate.netnih.gov By analyzing the fragmentation pathways of ions, researchers can gain insights into how molecules react under different conditions. researchgate.netmit.edu While direct studies on this compound reaction mechanisms using MS in the provided search results are limited, the general principles of using MS for reaction mechanism studies and isomer differentiation in organic molecules are well-established. researchgate.netnih.govresearchgate.net For example, different isomers can exhibit distinct fragmentation patterns under collision-induced dissociation (CID), allowing for their differentiation. nih.govresearchgate.net Computational methods, such as density functional theory (DFT), can be used in conjunction with MS to theoretically demonstrate reaction pathways and intermediate structures. researchgate.net

PubChem provides access to mass spectra for this compound. nih.gov

Computational Chemistry Studies of this compound

Computational chemistry plays a crucial role in understanding the structural, energetic, and reactive properties of molecules like this compound. By applying various theoretical methods, researchers can gain insights that complement experimental observations.

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are widely used to explore the conformational landscape of molecules. For this compound, these calculations help determine the stable spatial arrangements of its atoms and the energy barriers between them.

Potential Energy Surface (PES) calculations are fundamental to conformational analysis. A two-dimensional PES for this compound has been calculated to understand the influence of the orientations of the phenyl ring and the ethyl group on the molecule's energy. researchgate.nettandfonline.com These calculations typically involve varying key dihedral angles and computing the energy of the molecule at each configuration. For this compound, dihedral angles related to the rotation of the phenyl ring around the C-O bond and the ethyl group around the O-C bond are particularly important in defining the conformational landscape. researchgate.net

Computational studies have identified key conformers of this compound. Two prominent conformers are the trans and gauche forms. researchgate.nettandfonline.com The trans conformer is characterized by a planar heavy atom skeleton, exhibiting Cs symmetry. researchgate.nettandfonline.comillinois.edu In the gauche conformer, the ethyl group is tilted out of the phenyl plane, typically by about 70°. researchgate.nettandfonline.comillinois.edu Quantum chemical calculations help determine the relative stabilities of these conformers and the energy barrier separating them. The trans conformer is generally found to be more stable. researchgate.netillinois.edu

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out reaction pathways and determine the feasibility and kinetics of different reactions. While specific computational studies on this compound reaction mechanisms were not extensively detailed in the search results, computational chemistry methods, such as Density Functional Theory (DFT), are commonly applied to model reaction mechanisms in similar organic molecules. researchgate.netresearchgate.netmdpi.com These studies can provide insights into bond breaking and formation processes, the role of catalysts, and the influence of reaction conditions.

Electronic Structure Theory Applications

Electronic structure theory provides a theoretical framework for understanding the distribution of electrons in a molecule, which in turn dictates its chemical properties and reactivity. Applications of electronic structure theory to this compound can involve calculating properties such as molecular orbitals (e.g., HOMO and LUMO energies), charge distribution, ionization potential, and electron affinity. scipublications.com These calculations, often performed using methods like Hartree-Fock or DFT, offer insights into how this compound interacts with other molecules and its behavior in chemical reactions. For instance, studying the frontier molecular orbitals can help predict sites of nucleophilic or electrophilic attack.

Phenetole Derivatives: Synthesis, Bioactivity, and Applications Research

Synthesis of Phenetole Derivatives with Tailored Properties

The synthesis of this compound derivatives is centered on modifying the basic this compound structure to introduce new functional groups that can impart specific chemical and biological properties. These strategies often leverage the activating, ortho-, para-directing nature of the ethoxy group in electrophilic aromatic substitution reactions.

Strategies for Functional Group Incorporation (e.g., Halogenation, Amination)

Functionalizing the this compound ring is a key step in creating diverse derivatives. The ethoxy group activates the benzene (B151609) ring, facilitating electrophilic substitution reactions primarily at the ortho and para positions.

Halogenation: The introduction of halogen atoms onto the this compound ring is a common electrophilic aromatic substitution reaction. For instance, the bromination of anisole (B1667542) (a close analog of this compound) in acetic acid proceeds readily without a Lewis acid catalyst, which is typically required for less activated rings. This is due to the strong activating effect of the alkoxy group, which polarizes the halogen molecule sufficiently for the reaction to occur, yielding primarily the para-substituted product due to steric hindrance at the ortho positions.

Amination: The direct amination of this compound is not a standard procedure. Instead, an amino group is typically introduced through a two-step process involving nitration followed by reduction.

Nitration: this compound can be nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The activated this compound ring then attacks the nitronium ion, resulting in a mixture of ortho- and para-nitrothis compound. ncert.nic.inyoutube.com

Reduction: The resulting nitro derivatives are subsequently reduced to form aminophenetoles (phenetidines). Common reducing agents for this transformation include metals in acidic solution (e.g., tin or iron in HCl) or catalytic hydrogenation. This process is a standard method for converting nitroarenes to anilines. core.ac.uk

Synthesis of Aromatic Esters from this compound

The synthesis of aromatic esters from this compound typically involves a multi-step process wherein a hydroxyl group is first introduced to the this compound structure, followed by esterification.

A key intermediate for this process is a hydroxy-substituted this compound, such as o-hydroxy this compound (2-ethoxyphenol). One synthetic route to this intermediate starts with catechol (1,2-dihydroxybenzene). google.comgoogle.com The catechol is mono-alkylated using an ethylating agent like diethyl carbonate, often with a solid acid catalyst such as activated carbon-supported phosphoric acid. google.com This selective O-ethylation yields the desired 2-ethoxyphenol (B1204887).

Once the hydroxy-phenetole derivative is obtained, it can be converted to an aromatic ester through several standard esterification methods:

Reaction with Acid Chlorides or Anhydrides: A highly efficient method involves reacting the 2-ethoxyphenol with a more reactive carboxylic acid derivative, such as an acid chloride or anhydride (B1165640), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. ncerthelp.com

Fries Rearrangement: An alternative approach involves first forming a phenyl acetate (B1210297) derivative, which can then undergo a Fries rearrangement using a Lewis acid or an eco-friendly catalyst like p-toluenesulfonic acid to produce hydroxyaryl ketones. jocpr.comresearchgate.net While this yields ketones, it demonstrates a pathway for acyl group manipulation on phenol-type rings.

Biocatalysis: Enzymatic methods using lipases can also be employed to synthesize phenolic esters by reacting the hydroxylated compound with a carboxylic acid. mdpi.com

Biological and Pharmacological Properties of this compound Derivatives

The functional groups incorporated onto the this compound scaffold give rise to a diverse range of biological activities. Research has explored their potential as therapeutic agents in various domains.

Antimicrobial, Antifungal, and Anti-inflammatory Activities

Phenolic ethers and their derivatives have been investigated for their ability to combat microbial growth and inflammation.

Antimicrobial and Antifungal Activities: Derivatives incorporating phenolic hydroxyl groups or other functional moieties have shown notable antimicrobial effects. For example, catechol-derived thiazole (B1198619) compounds have demonstrated potent activity against bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. digitellinc.com While not directly this compound derivatives, these structures share the core concept of a functionalized aromatic ether. Other studies on carbazole (B46965) derivatives, which can be considered complex aromatic ethers, have shown MIC values against S. aureus strains ranging from 30 to 40 µg/mL. nih.gov The activity of these compounds is often attributed to their ability to disrupt the bacterial cell membrane.

| Compound Class | Microorganism | Activity Metric (MIC) | Source |

|---|---|---|---|

| Catechol-derived Thiazoles | MRSA | ≤ 3.12 µg/mL | digitellinc.com |

| Indolototarol Derivatives | B. subtilis | 0.78 µM | nih.gov |

| Carbazole Derivatives | S. aureus | 30-40 µg/mL | nih.gov |

| Thiophene (B33073) Derivatives | Colistin-Resistant A. baumannii | 16 mg/L (MIC₅₀) | frontiersin.org |

| Thiophene Derivatives | Colistin-Resistant E. coli | 8 mg/L (MIC₅₀) | frontiersin.org |

Anti-inflammatory Activities: Many phenolic compounds exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade. Derivatives are often tested for their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) or 5-lipoxygenase (5-LOX). For instance, certain synthetic succinimide (B58015) derivatives have shown selective inhibition of COX-2 over COX-1, with an IC₅₀ value of 130 µg/mL against COX-2. mdpi.com Other phenolic compounds isolated from natural sources have demonstrated inhibitory effects on nitric oxide (NO) production in macrophage cells, with IC₅₀ values ranging from 7.2 to 27.8 µM. nih.gov Caffeic acid derivatives, which contain a structure related to hydroxy-phenetoles, are known to modulate the expression of inflammatory mediators, including interleukins and prostaglandins. nih.gov

| Compound Class | Target/Assay | Activity Metric (IC₅₀) | Source |

|---|---|---|---|

| Phenylbutanal Derivatives | COX-2 | 0.18 µM | researchgate.net |

| Phenolics from Scutellaria indica | NO Production | 7.2 µM | nih.gov |

| Succinimide Derivatives | COX-2 | 130 µg/mL | mdpi.com |

| Succinimide Derivatives | 5-LOX | 105 µg/mL | mdpi.com |

Potential as Anticancer Agents and Neurological Drugs

The structural versatility of this compound derivatives makes them candidates for development as anticancer and neuroprotective agents.

Potential as Anticancer Agents: A wide range of heterocyclic compounds, including those with ether linkages, have been evaluated for their cytotoxic effects against various human cancer cell lines. The efficacy is typically measured by the IC₅₀ value, which is the concentration required to inhibit the growth of 50% of the cells. For example, certain thiazole derivatives incorporating a phthalimide (B116566) structure have shown potent activity against the MCF-7 breast cancer cell line with an IC₅₀ value as low as 0.2 µM. nih.gov Other studies on benzo[a]phenazine (B1654389) derivatives with alkylamino side chains reported IC₅₀ values in the 1-10 µM range against HeLa and MCF-7 cell lines. researchgate.net These compounds often induce apoptosis (programmed cell death) in cancer cells. nih.gov

| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Source |

|---|---|---|---|

| Thiazole-Phthalimide Derivative (5b) | MCF-7 (Breast) | 0.2 µM | nih.gov |

| Thiazole-Phthalimide Derivative (5g) | PC-12 (Pheochromocytoma) | 0.43 µM | nih.gov |

| Benzo[a]phenazine Derivatives | MCF-7 (Breast) | 1-10 µM | researchgate.net |

| Indole Derivatives | MCF-7 (Breast) | 4.09-9.05 µM | researchgate.net |

Potential as Neurological Drugs: A primary strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. europeanreview.org Various synthetic compounds containing ether and amine functionalities have been designed and tested as AChE inhibitors. Phthalimide derivatives have been identified as potential inhibitors, with some compounds showing IC₅₀ values as low as 1.1 µM. nih.gov Other synthesized phthalimide-based analogs showed moderate inhibitory activity, with an IC₅₀ value of 16.42 µM against AChE. nih.gov The design of these molecules is often inspired by existing drugs like donepezil, aiming to interact with the active site of the AChE enzyme. researchgate.net

| Compound Class | Target | Activity Metric (IC₅₀) | Source |

|---|---|---|---|

| Phthalimide Derivative (4g) | Acetylcholinesterase (AChE) | 1.1 µM | nih.gov |

| Phthalimide-Piperazine Derivative (4b) | Acetylcholinesterase (AChE) | 16.42 µM | nih.gov |

| Benzothiophene-Chalcone Hybrid (5f) | Acetylcholinesterase (AChE) | 62.10 µM | researchgate.net |

| Thiophene Derivatives | Acetylcholinesterase (AChE) | 0.244 mM | researchgate.net |

Receptor Interaction Studies and Bioactivity Mechanisms

Understanding how these derivatives interact with biological targets at a molecular level is crucial for rational drug design. Computational methods like molecular docking are frequently used to predict the binding modes of these compounds with specific proteins. researchgate.net

Anti-inflammatory Mechanisms: For anti-inflammatory agents, docking studies often target enzymes like COX-2. scispace.commdpi.com These studies predict how the derivative fits into the active site of the enzyme, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues that are responsible for inhibition. For example, docking studies of phenylbutanal derivatives in the active site of COX-2 have been used to rationalize their potent inhibitory activity. researchgate.net

Anticancer Mechanisms: In cancer research, molecular docking is used to study interactions with targets like topoisomerase II or specific kinases. researchgate.net Some derivatives are proposed to function as dual inhibitors of topoisomerase I and II. researchgate.net For thiazole-thiophene scaffolds, docking studies against breast cancer-related proteins (e.g., PDB ID: 2W3L) have shown binding energies ranging from -5.4 to -6.1 kcal/mol, suggesting stable interactions within the protein's binding pocket. nih.gov The mechanism often involves the induction of apoptosis through intrinsic (mitochondrial) pathways, which can be confirmed by observing DNA fragmentation and the activation of enzymes like caspase-3. nih.gov

Neurological Drug Mechanisms: For AChE inhibitors, docking studies reveal how they interact with the enzyme's active site. The binding of phthalimide-based inhibitors to the peripheral anionic site (PAS) of AChE is a proposed mechanism. nih.gov Docking of fenoterol (B1672521) derivatives with the β₂-adrenergic receptor has identified key binding interactions with residues such as Ser203, Ser207, and Asp113, providing insight into the stereoselective recognition at G protein-coupled receptors. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies aim to identify the key structural motifs and functional groups that govern their therapeutic effects, thereby guiding the design of more potent and selective analogs. While comprehensive SAR studies dedicated exclusively to a wide range of this compound derivatives are not extensively documented in publicly available research, principles can be extrapolated from studies on structurally related phenyl ethers and other aromatic compounds.

The core of SAR for this compound derivatives involves modifying three primary regions of the molecule: the ethyl group, the phenyl ring, and the ether linkage. Research on various phenyl ether derivatives, including those with different alkoxy groups, has shown that modifications to these areas can significantly impact bioactivity.

Phenyl Ring Substitutions: The type, position, and number of substituents on the phenyl ring are critical determinants of activity.

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents can alter the molecule's interaction with biological targets. For instance, in a series of benzimidazole-thioquinoline derivatives, the introduction of a 4-bromobenzyl group (an electron-withdrawing halogen) on the pendant phenyl ring resulted in the most potent α-glucosidase inhibitory activity, with an IC50 value of 28.0 ± 0.6 µM. nih.gov In contrast, an electron-donating methyl group at the 2-position slightly reduced activity compared to the unsubstituted analog. nih.gov This suggests that electron density on the ring plays a crucial role in binding to the enzyme's active site.

Positional Isomerism: The position of a substituent (ortho, meta, or para) can dramatically affect potency. In the same study, a para-substituted fluorine atom on the benzyl (B1604629) ring improved activity, while there was no significant difference between meta and para substitution. nih.gov This highlights the importance of the substituent's spatial orientation for optimal interaction with the target.

Alkoxy Chain Modifications: While the defining feature of this compound is the ethoxy group, modifying this chain (e.g., extending, shortening, or branching it) is a common strategy in related compounds to influence properties like lipophilicity and metabolic stability. Increased lipophilicity can enhance membrane permeability but may also lead to non-specific binding.

Scaffold Hopping and Hybridization: A powerful strategy involves incorporating the this compound or a related phenyl ether moiety into a larger, more complex scaffold. For example, a novel class of ethylene (B1197577) glycol phenyl aminoethyl ether derivatives was developed as inhibitors of the FOXM1 protein, a target in cancer therapy. nih.gov In this case, the phenyl ether group serves as a crucial part of a larger molecule designed to fit into the binding domain of the target protein. Systematic modification of this scaffold revealed that specific substitutions led to compound S2, which demonstrated a stronger affinity for FOXM1 and a broad-spectrum anticancer effect. nih.gov

The following table summarizes general SAR principles observed in related aromatic ethers that are applicable to the optimization of this compound derivatives.

| Structural Modification | General Observation on Bioactivity | Rationale / Example |

| Substitution on Phenyl Ring | ||

| Halogenation (e.g., -F, -Cl, -Br) at para-position | Often enhances potency. | Increases lipophilicity and can form specific halogen bonds with the target protein. 4-bromobenzyl substitution showed high potency in α-glucosidase inhibitors. nih.gov |

| Electron-Donating Groups (e.g., -CH3, -OCH3) | Variable effect; can increase or decrease activity depending on the target. | Alters electron density and steric profile. A 4-methoxybenzyl group showed good activity (IC50 = 67.3 µM) in α-glucosidase inhibitors. nih.gov |

| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Can enhance activity by participating in hydrogen bonding or dipole interactions. | A 4-nitrobenzyl group demonstrated good activity (IC50 = 89.2 µM) in α-glucosidase inhibitors. nih.gov |

| Modification of the Ether Linkage | ||

| Replacement with other linkers (e.g., amine, sulfide) | Drastically alters chemical properties and biological targets. | Changes the geometry and hydrogen bonding capacity of the molecule. |

| Incorporation into larger structures | Can lead to highly specific and potent compounds. | The phenyl ether moiety in ethylene glycol phenyl aminoethyl ethers was key for binding to the FOXM1 protein in anticancer agents. nih.gov |

These studies underscore the importance of systematic structural modification to optimize the biological activity of compounds containing a phenyl ether scaffold like this compound.

Research into Applications of this compound Derivatives

The this compound scaffold, characterized by its ethoxybenzene structure, serves as a valuable building block in the development of a wide range of functional molecules. Research has explored its incorporation into pharmaceuticals, agrochemicals, and advanced materials.

Pharmaceutical Formulations and Drug Design

The phenyl ether motif is a common feature in many biologically active compounds, and the this compound structure provides a simple yet versatile starting point for drug design. Its derivatives have been investigated for various therapeutic applications, particularly in oncology.